(R)-3-(4-Tert-butoxyphenyl) butanoic acid is a chiral compound that belongs to the class of butanoic acids, characterized by a tert-butoxy group attached to a phenyl ring. This compound is of significant interest in pharmaceutical chemistry due to its potential applications in drug development and synthesis.
This compound can be classified under butanoic acids and is specifically noted for its chirality, with the (R) configuration indicating the spatial arrangement of atoms around the chiral center. The presence of the tert-butoxy group enhances its lipophilicity, which can influence its biological activity and solubility profiles. The compound's molecular formula is and it has a molecular weight of approximately 220.31 g/mol .
The synthesis of (R)-3-(4-Tert-butoxyphenyl) butanoic acid typically involves several key steps:
The molecular structure of (R)-3-(4-Tert-butoxyphenyl) butanoic acid can be represented using various chemical notation systems:
CC(C)(C)OC(=O)C[C@H](CC(=O)O)c1ccc(OC(C)(C)C)=c1
InChI=1S/C14H20O2/c1-10(2,3)17-14(16)12-8-6-11(15)7-9-13(12)4/h6-7,10-12H,8-9H2,1-3H3,(H,15,16)/t10-/m0/s1
These representations highlight the compound's functional groups and stereochemistry.
(R)-3-(4-Tert-butoxyphenyl) butanoic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for (R)-3-(4-Tert-butoxyphenyl) butanoic acid is primarily linked to its interactions at the molecular level with biological targets. It may act as an inhibitor or modulator in biochemical pathways related to inflammation or metabolic processes.
Research indicates that compounds with similar structures have shown activity against specific enzymes involved in inflammatory pathways, suggesting that (R)-3-(4-Tert-butoxyphenyl) butanoic acid could exhibit similar therapeutic effects .
The physical properties of (R)-3-(4-Tert-butoxyphenyl) butanoic acid include:
Chemical properties include:
(R)-3-(4-Tert-butoxyphenyl) butanoic acid has several potential applications:
CAS No.: 18048-87-8
CAS No.: 639-99-6
CAS No.: 16656-02-3
CAS No.: 52078-56-5
CAS No.: 959617-49-3
CAS No.: 113231-14-4